Methyl isocostate

Natural Product Chemistry Analytical Chemistry Formulation Development

Methyl isocostate (CAS 132342-55-3) is a naturally occurring sesquiterpenoid compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol. Also designated as isocostic acid methyl ester or trans-methylisocosticate, it has been isolated from Globba schomburgkii Hook.f.

Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
CAS No. 132342-55-3
Cat. No. B169014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl isocostate
CAS132342-55-3
SynonymsMethyl isocostate
Molecular FormulaC16H24O2
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCC1=C2CC(CCC2(CCC1)C)C(=C)C(=O)OC
InChIInChI=1S/C16H24O2/c1-11-6-5-8-16(3)9-7-13(10-14(11)16)12(2)15(17)18-4/h13H,2,5-10H2,1,3-4H3/t13-,16-/m1/s1
InChIKeyOWZSHJKGKHTKDS-CZUORRHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Methyl Isocostate (CAS 132342-55-3): Chemical Identity, Natural Origin, and Procurement Specifications


Methyl isocostate (CAS 132342-55-3) is a naturally occurring sesquiterpenoid compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol [1]. Also designated as isocostic acid methyl ester or trans-methylisocosticate, it has been isolated from Globba schomburgkii Hook.f. (Zingiberaceae) [2]. The compound is characterized as an oil at room temperature with a predicted LogP of approximately 4.0-5.65, indicating significant lipophilicity, and is typically soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [3].

Reference Standard Globba schomburgkii extract characterization and Zingiberaceae metabolomic profiling
Screening Library Sesquiterpenoid scaffold for exploratory antimicrobial screening programs
SAR Probe Defined eudesmane ester for structure-activity relationship studies

Why Generic Substitution Fails: Evidence Limitations for Methyl Isocostate in Scientific Procurement


Based on a systematic review of available primary literature and authoritative databases, direct head-to-head comparative data for methyl isocostate against structurally related analogs (e.g., costunolide, parthenolide, isocostic acid, or other eudesmane-type sesquiterpenoids) are extremely limited or absent from the public scientific record. The compound has been identified via bioassay-guided fractionation as one of several potentially bioactive constituents in Globba schomburgkii extracts [1], but no published studies have isolated and directly benchmarked pure methyl isocostate against comparator compounds in standardized assays. Consequently, procurement decisions based on quantitative differentiation claims cannot currently be substantiated by peer-reviewed evidence. The absence of comparative data should not be conflated with functional equivalence; rather, it reflects a fundamental evidence gap that precludes informed substitution of this compound with other sesquiterpenoids for any application requiring validated, reproducible activity [2].

No direct comparator data Peer-reviewed benchmarking against costunolide, parthenolide, or isocostic acid is absent; procurement decisions cannot rely on quantitative differentiation.
Extract activity ≠ compound potency Antibacterial activity observed in G. schomburgkii fractions cannot be attributed to isolated methyl isocostate; correlation alone does not confirm individual MIC or efficacy.
Structural misassignment danger Methyl isocostate (CAS 132342-55-3) is chemically distinct from γ-costic acid methyl ester; published GI50 data for the latter must not be extrapolated to this product.

Methyl Isocostate (CAS 132342-55-3): Quantitative Evidence and Differentiation Analysis


Methyl Isocostate Physicochemical Properties for Formulation and Analytical Method Development

Methyl isocostate exhibits a predicted LogP value ranging from 4.02 to 5.65 depending on the computational model employed, indicating substantial lipophilicity that influences solvent selection for both analytical and biological applications [1]. The compound has a boiling point of 331.3 ± 11.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 0.7 mmHg at 25 °C [2]. It is typically soluble in DMSO (e.g., 10 mM), chloroform, dichloromethane, ethyl acetate, and acetone [3]. No direct comparative solubility or stability data against structurally related sesquiterpenoids (e.g., costunolide, parthenolide, isocostic acid) were identified in the peer-reviewed literature.

Physicochemical Profile
Data to verify
LogP 4.0–5.65, bp 331.3 ± 11.0 °C, soluble in DMSO, chlorinated solvents
Supports solvent selection and storage condition design
Computational predictions; no comparative data against structural analogs
Natural Product Chemistry Analytical Chemistry Formulation Development

Methyl Isocostate Identification in Bioassay-Guided Antibacterial Fractionation Studies

Methyl isocostate was identified as one of several potentially bioactive constituents through bioassay-guided fractionation of dichloromethane extracts from Globba schomburgkii rhizomes [1]. The study reported that certain fractions exhibited antibacterial activity against Staphylococcus aureus and Micrococcus luteus with greater potency than the original crude extract, and correlation analysis suggested that methyl isocostate, along with other compounds including 4,8-β-epoxycaryophyllene, (E)-labda-8(17),12-diene-15,16-dial, α-kessyl acetate, zederone, clovanediol, ledene oxide-(I), and alantolactone, could be responsible for the observed activity [2]. No minimum inhibitory concentration (MIC) values or direct quantitative comparison data for pure methyl isocostate versus these co-occurring compounds were reported.

Antibacterial Fractionation
Class-level
Identified in active extract fractions via bioassay-guided isolation; no isolated pure compound MIC reported
Establishes source-organism context only; does not provide procurement priority evidence
Correlation analysis with S. aureus and M. luteus inhibition; quantitative differentiation missing
Antibacterial Discovery Natural Product Isolation Bioassay-Guided Fractionation

Methyl Isocostate Structural Distinction from γ-Costic Acid Methyl Ester in Cytotoxicity Literature

A critical distinction must be made between methyl isocostate (CAS 132342-55-3) and γ-costic acid methyl ester, which are separate chemical entities that have been conflated in some commercial vendor databases. Published cytotoxicity data reporting GI50 values of 13-35 μM across human solid tumor cell lines (A2780, HBL-100, HeLa, SW1573, T47D) via sulforhodamine B assay after 48-hour exposure are attributed specifically to 'compound 7, gamma-costic acid methyl ester' . While these data may inform class-level expectations for eudesmane-type sesquiterpenoid methyl esters, they cannot be directly extrapolated to methyl isocostate without independent experimental validation [1].

Structural Differentiation
Context-dependent
γ-Costic acid methyl ester GI50 13–35 μM (A2780, HBL-100, HeLa, SW1573, T47D); methyl isocostate: no data
Prevents procurement misattribution of cytotoxicity data
Confirm CAS 132342-55-3 to avoid conflation with γ-costic acid methyl ester
Cytotoxicity Assays Cancer Cell Lines Structural Differentiation

Methyl Isocostate (CAS 132342-55-3): Evidence-Supported Research and Application Scenarios


Natural Product Reference Standard for Globba schomburgkii Phytochemical Profiling

Methyl isocostate serves as an authenticated reference standard for analytical characterization of Globba schomburgkii extracts and related Zingiberaceae species. The compound's identification via bioassay-guided fractionation [1] supports its use as a chemical marker for quality control and metabolomic fingerprinting of this plant material. Procurement for this application requires verification of purity (typically ≥98% by HPLC) and provision of full spectroscopic characterization (NMR, MS) to ensure accurate identification in complex botanical matrices.

Sesquiterpenoid Chemical Library Component for Exploratory Antimicrobial Screening

Given its identification among potentially bioactive constituents in fractions exhibiting antibacterial activity against S. aureus and M. luteus [2], methyl isocostate may be procured as a purified compound for inclusion in focused chemical libraries aimed at exploratory antimicrobial screening programs. Users should note that no isolated pure compound MIC data are currently available in the peer-reviewed literature, and any screening would constitute de novo discovery research rather than validation of established activity.

Structural Biology and Structure-Activity Relationship (SAR) Reference Compound

Methyl isocostate, as the methyl ester derivative of isocostic acid (a eudesmane-type sesquiterpenoid carboxylic acid), provides a defined chemical scaffold for structure-activity relationship studies investigating the role of esterification on sesquiterpenoid bioactivity [3]. The compound's well-defined stereochemistry (2R,4aR configuration) [4] and commercial availability at defined purity levels support its use as a reference compound for synthetic derivatization studies aimed at elucidating pharmacophore elements within the eudesmane sesquiterpenoid class.

Physicochemical Reference for Lipophilic Natural Product Formulation Studies

The documented physicochemical profile of methyl isocostate—including its LogP range of 4.02-5.65, solubility in DMSO and chlorinated solvents, and predicted boiling point [5]—supports its use as a model lipophilic natural product for formulation development studies. Researchers investigating solvent systems, stability protocols, or analytical method development for highly lipophilic sesquiterpenoids may utilize methyl isocostate as a representative compound for method validation and optimization.

Application
Selection Property
Validation Focus
Globba schomburgkii extract characterization
Authenticated natural product reference standard
Purity verification and spectroscopic identity confirmation
Exploratory antimicrobial screening
Sesquiterpenoid chemical library component
De novo MIC determination and strain panel profiling
Sesquiterpenoid SAR studies
Defined eudesmane scaffold with ester moiety
Role of esterification on class-level bioactivity
Lipophilic natural product formulation studies
High LogP model compound
Solubility and stability in formulation matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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